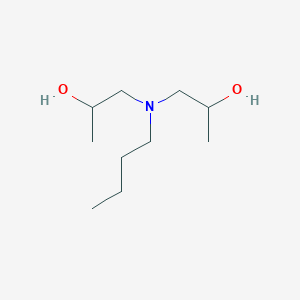

1,1'-(Butylazanediyl)bis(propan-2-ol)

Description

1,1'-(Butylazanediyl)bis(propan-2-ol) is a tertiary amine diol characterized by a central nitrogen atom bonded to a butyl group and two propan-2-ol substituents. This structure confers amphiphilic properties, enabling solubility in both polar and nonpolar solvents. The compound is utilized in organic synthesis, pharmaceutical intermediates, and specialty materials due to its chelating and surfactant-like behavior.

Properties

IUPAC Name |

1-[butyl(2-hydroxypropyl)amino]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO2/c1-4-5-6-11(7-9(2)12)8-10(3)13/h9-10,12-13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXUEZVHHYJJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC(C)O)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902945 | |

| Record name | 1,1′-(Butylimino)bis[2-propanol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4402-34-0 | |

| Record name | N-Butyldiisopropylolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4402-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(Butylimino)bis[2-propanol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[butyl(2-hydroxypropyl)amino]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,1’-(Butylazanediyl)bis(propan-2-ol) can be synthesized through several methods. One common method involves the reaction of methyloxiran with butylamine . The reaction typically occurs in the presence of a solvent such as methanol or ethanol . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate .

Industrial Production Methods:

In industrial settings, the production of 1,1’-(Butylazanediyl)bis(propan-2-ol) involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity. The use of advanced analytical techniques like NMR and HPLC ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions:

1,1’-(Butylazanediyl)bis(propan-2-ol) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like dihydrogen peroxide in the presence of solvents such as ethanol .

Common Reagents and Conditions:

Oxidation: Dihydrogen peroxide in ethanol.

Substitution: (E)-benzalacetone in various solvents at elevated temperatures.

Major Products Formed:

Oxidation: The major products depend on the specific conditions and reagents used.

Substitution: The reaction with (E)-benzalacetone can yield products like 3,4-dihydro-4-n-butyl-2,6-dimethyl-2H-1,4-oxazine .

Scientific Research Applications

1,1’-(Butylazanediyl)bis(propan-2-ol) has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-(Butylazanediyl)bis(propan-2-ol) involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the bis(propan-2-ol) framework but differ in substituents attached to the nitrogen atom:

Physical and Chemical Properties

- Polarity and Solubility: The butyl derivative exhibits lower polarity than the methyl analogue (C₇H₁₇NO₂) but higher than the octadecenyl variant (C₂₄H₄₈NO₂), making it suitable for applications requiring balanced hydrophilicity .

- Thermal Stability: Compounds like 1,1'-(methylimino)dipropan-2-ol (CAS 93-96-9) have lower molecular weights and likely lower boiling points compared to the butyl derivative. In contrast, the octadecenyl analogue’s long chain may increase melting point and viscosity .

- Reactivity : The presence of hydroxyl groups in all analogues enables hydrogen bonding and coordination with metals, useful in catalysis. The aromatic naphthalene derivative (CAS 83314-78-7) shows enhanced π-π interactions, relevant in drug delivery .

Regulatory Status

- Registrations: 1,1'-(methylimino)dipropan-2-ol (CAS 93-96-9) and 1,1'-(propylenedioxy)dipropan-2-ol (CAS 38668-48-3) are registered under REACH, with compliance data available .

Biological Activity

1,1'-(Butylazanediyl)bis(propan-2-ol), a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of 1,1'-(Butylazanediyl)bis(propan-2-ol) can be represented as follows:

This compound features two propanol groups linked by a butyl chain, which may influence its solubility and interaction with biological targets.

Mechanisms of Biological Activity

Research has indicated that compounds with structural similarities to 1,1'-(Butylazanediyl)bis(propan-2-ol) exhibit various biological activities:

- Antioxidant Activity : The compound may possess antioxidant properties, which are crucial for protecting cells from oxidative stress. Similar compounds have demonstrated significant radical scavenging abilities in assays such as DPPH (Diphenyl-1-picrylhydrazyl) .

- Enzyme Modulation : Compounds related to this structure have shown the ability to modulate enzyme activities, particularly in calcium transport mechanisms. For instance, studies on cyclopropanol derivatives indicated dual-action effects on SERCA2a (Sarcoplasmic Reticulum Ca²⁺ ATPase) activity, enhancing calcium uptake in cardiac cells .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological effects of similar compounds:

- Cardiac Function Enhancement : A study demonstrated that derivatives activating SERCA2a could improve cardiac function by increasing calcium uptake in heart cells. This mechanism is vital for developing treatments for heart failure .

- Antioxidant Protection : Another investigation into vanillin derivatives showed that certain compounds could protect against oxidative damage in cellular models. This suggests that 1,1'-(Butylazanediyl)bis(propan-2-ol) might offer similar protective effects .

Discussion

The biological activity of 1,1'-(Butylazanediyl)bis(propan-2-ol) appears promising based on its structural characteristics and the activities of related compounds. Its potential as an antioxidant and enzyme modulator could lead to therapeutic applications in cardiovascular health and oxidative stress-related conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.